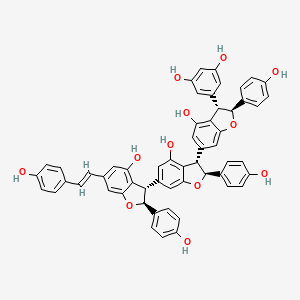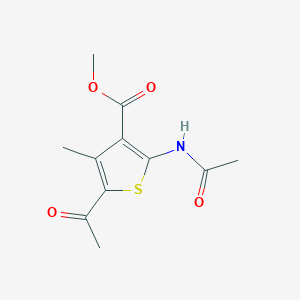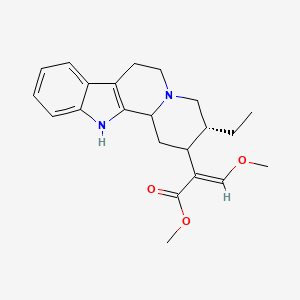
3-Bromo-4-(4-methylpiperazin-1-yl)aniline
Übersicht
Beschreibung
The compound 3-Bromo-4-(4-methylpiperazin-1-yl)aniline is a chemical entity that has been explored for its potential use in medicinal chemistry. It is structurally related to compounds that have shown broad-spectrum antiproliferative activities against cancer cell lines. The presence of the 4-methylpiperazin-1-yl group is significant as it is a moiety commonly found in molecules with biological activity, particularly as anticancer agents .
Synthesis Analysis
The synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides insight into the synthetic routes that could be applied to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline. The synthesis involves bromination of a starting material followed by amination. Optimized conditions for such reactions include the use of bromosuccinimide as a brominating agent and benzoyl peroxide as an initiator. The reaction conditions are carefully controlled with respect to material ratios, temperature, and time to achieve high yields .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline is not provided, the structural features of related compounds suggest that the molecule would exhibit significant interactions with biological targets. The presence of a bromine atom and a 4-methylpiperazin-1-yl group could potentially influence the binding affinity and selectivity towards certain oncogenic kinases, as seen in similar compounds .
Chemical Reactions Analysis
The chemical reactivity of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline can be inferred from related compounds. The bromine atom in the molecule is a reactive site that could undergo further chemical transformations, such as coupling reactions, which are often used in the synthesis of more complex molecules. The piperazine ring could also engage in reactions typical for secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline would likely include a solid state at room temperature, given the related structures. The compound's solubility, melting point, and stability would be influenced by the presence of the bromine atom and the piperazine ring. These properties are crucial for the compound's handling and application in further chemical reactions or biological assays .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
3-Bromo-4-(4-methylpiperazin-1-yl)aniline has been used as a precursor in the synthesis of various chemical derivatives. For instance, it played a role in the synthesis of pyridine-carbonitriles, which were obtained through nucleophilic substitution reactions involving 1-methylpiperazine and brominated analogues (Mishriky & Moustafa, 2013). Similarly, this compound was used to synthesize compartmental dinucleating ligands, aiming to model the active site of type 3 copper proteins. These ligands further contributed to studying the influence of a thioether group near the metal site on catecholase activity (Merkel et al., 2005).
Kinase Inhibition
In the medical field, derivatives of this compound have been instrumental in synthesizing kinase inhibitors like Nintedanib and Hesperadin, showcasing potential in cancer treatment. This synthesis involved an Eschenmoser coupling reaction, indicating the compound's utility in developing therapeutic agents (Marek et al., 2021).
Spectroscopic Studies and Molecular Insights
Spectroscopic Analysis
The compound has also been the subject of spectroscopic studies, such as the investigation of 2-bromo-4-methyl aniline, a structurally similar compound. These studies utilized techniques like FTIR and FTRaman spectroscopy, contributing to understanding the vibrational frequencies and molecular geometry of related compounds. The influence of substituents like bromine and methyl groups on benzene's geometry and vibrations was a key focus (Ramalingam et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-bromo-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGCTJOLWURQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253295 | |
| Record name | 3-Bromo-4-(4-methyl-1-piperazinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
477846-55-2 | |
| Record name | 3-Bromo-4-(4-methyl-1-piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477846-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(4-methyl-1-piperazinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037164.png)

![3-Amino-6-fluoro-benzo[b]thiophene-2-carboxylic Acid](/img/structure/B3037167.png)



![2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid](/img/structure/B3037175.png)





